molecular formula C9H10ClNO B6197866 4-amino-2,3-dihydro-1H-inden-1-one hydrochloride CAS No. 149026-12-0

4-amino-2,3-dihydro-1H-inden-1-one hydrochloride

Cat. No.: B6197866
CAS No.: 149026-12-0
M. Wt: 183.6
InChI Key:
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Description

4-amino-2,3-dihydro-1H-inden-1-one hydrochloride is a chemical compound with the molecular formula C9H10ClNO It is a crystalline solid that is soluble in water and some organic solvents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2,3-dihydro-1H-inden-1-one hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with indanone, which is a bicyclic compound.

    Amination: The indanone undergoes an amination reaction where an amino group is introduced at the 4-position. This can be achieved using reagents such as ammonia or amines under specific conditions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques include:

    Catalysis: Using catalysts to enhance the reaction rate and selectivity.

    Temperature Control: Maintaining specific temperatures to favor the desired reaction pathway.

    Purification: Employing methods such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-amino-2,3-dihydro-1H-inden-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution Reagents: Halogenating agents or other electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce various amine derivatives.

Scientific Research Applications

4-amino-2,3-dihydro-1H-inden-1-one hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-amino-2,3-dihydro-1H-inden-1-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydro-1H-inden-1-one: A related compound without the amino group.

    4-amino-1-indanone: Similar structure but lacks the dihydro component.

    Indole derivatives: Compounds with a similar indole ring structure but different functional groups.

Uniqueness

4-amino-2,3-dihydro-1H-inden-1-one hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

149026-12-0

Molecular Formula

C9H10ClNO

Molecular Weight

183.6

Purity

95

Origin of Product

United States

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